molecular formula C13H8Cl3NO3 B2895650 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339009-06-2

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No.: B2895650
CAS No.: 339009-06-2
M. Wt: 332.56
InChI Key: LOEJZAMNHQPBSH-UHFFFAOYSA-N
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Description

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with a complex structure that includes a pyridine ring, multiple chlorine atoms, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid typically involves multiple steps, starting from readily available precursors. The process often includes chlorination reactions, coupling reactions, and cyclization steps under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification steps, including crystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated pyridine derivatives and carboxylic acids with comparable structures. Examples include:

  • 5-Chloro-1-(2,6-Dichlorobenzyl)-3-Methyl-1H-Pyrazole-4-Carboxylic Acid
  • 5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

Uniqueness

What sets 5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO3/c14-9-2-1-3-10(15)8(9)6-17-5-7(13(19)20)4-11(16)12(17)18/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEJZAMNHQPBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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